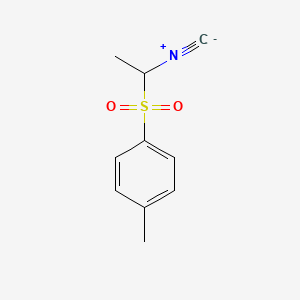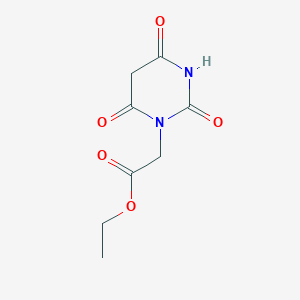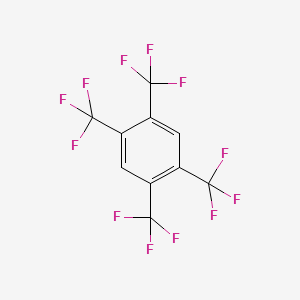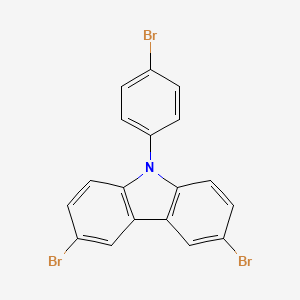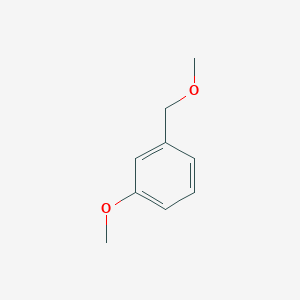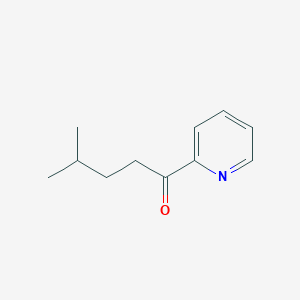
3-Methylbutyl 2-pyridyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl 2-pyridyl ketone is an organic compound with the molecular formula C11H15NO. It is a member of the 2-pyridyl ketone family, which are known for their significant roles in various chemical and biological processes. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl 2-pyridyl ketone typically involves the reaction of 2-lithiopyridine with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . Another method involves the use of tri-n-butyl-tin hydride in benzene under heating conditions .
Industrial Production Methods: Industrial production of 2-pyridyl ketones, including this compound, often employs continuous flow chemistry. This method allows for rapid and efficient synthesis by integrating traditional synthesis operations into a streamlined process. The use of continuous flow chemistry not only enhances the yield but also reduces the environmental impact of the production process .
化学反応の分析
Types of Reactions: 3-Methylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridyl ketones.
科学的研究の応用
3-Methylbutyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: Employed in the study of bioactive molecules and natural products.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
作用機序
The mechanism of action of 3-Methylbutyl 2-pyridyl ketone involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a pharmacophore group, interacting with specific enzymes or receptors to exert its effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or inflammation .
類似化合物との比較
- Methyl 2-pyridyl ketone
- Phenyl 2-pyridyl ketone
- 2-Pyridyl ketone Schiff bases
Comparison: 3-Methylbutyl 2-pyridyl ketone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to methyl 2-pyridyl ketone and phenyl 2-pyridyl ketone, it has a longer alkyl chain, which can influence its reactivity and interaction with biological targets. The Schiff bases of 2-pyridyl ketones, on the other hand, are known for their coordination with metal ions, forming complexes with diverse applications in catalysis and material science .
特性
IUPAC Name |
4-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCJJJARKYTJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454976 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95188-18-4 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






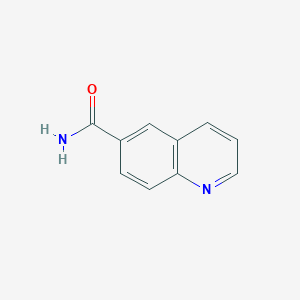
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
